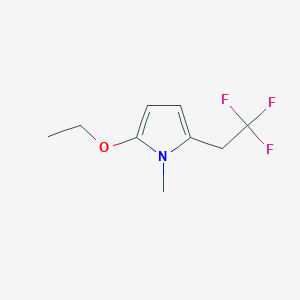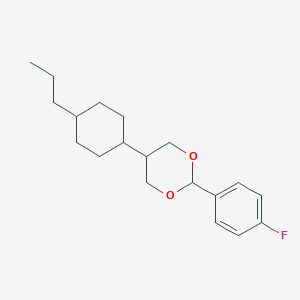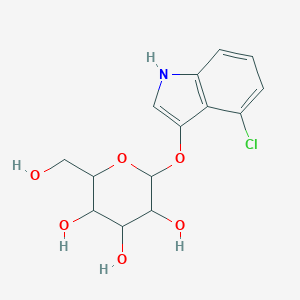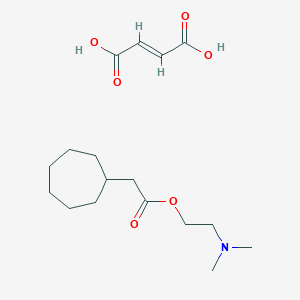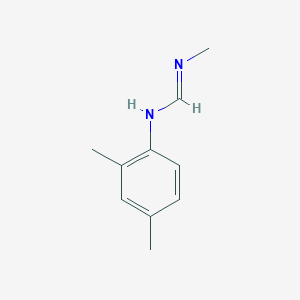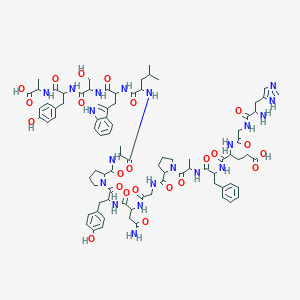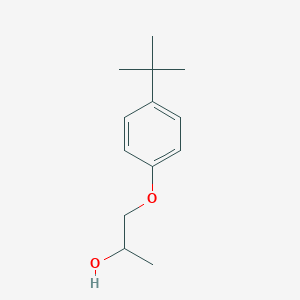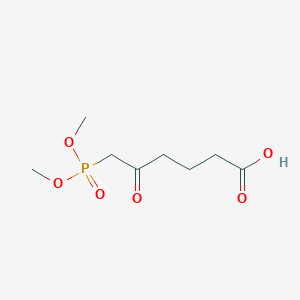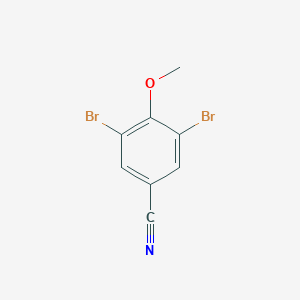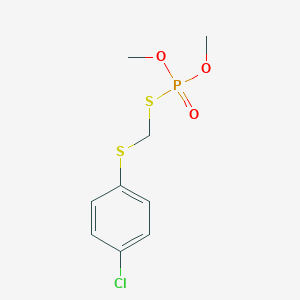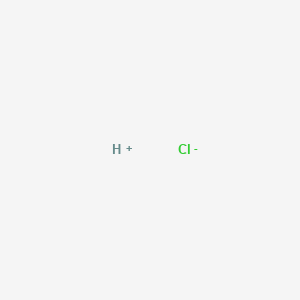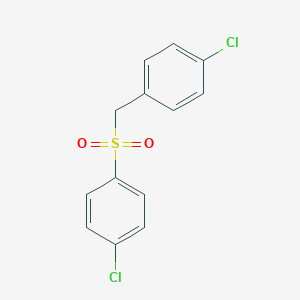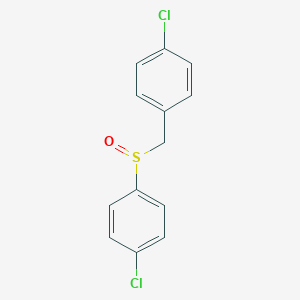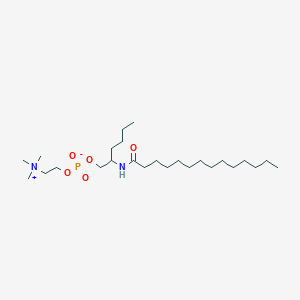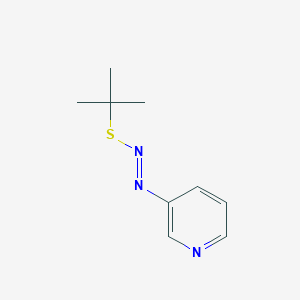
Tert-butylsulfanyl(pyridin-3-yl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butylsulfanyl(pyridin-3-yl)diazene, also known as TBS-PyD, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. TBS-PyD is a diazene derivative that contains a pyridine ring and a tert-butylsulfanyl group.
Applications De Recherche Scientifique
Tert-butylsulfanyl(pyridin-3-yl)diazene has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Tert-butylsulfanyl(pyridin-3-yl)diazene has been shown to have potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been found to be effective in inhibiting tumor growth in vivo.
Mécanisme D'action
The mechanism of action of Tert-butylsulfanyl(pyridin-3-yl)diazene is not fully understood, but it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes that are essential for cancer cell survival.
Effets Biochimiques Et Physiologiques
Tert-butylsulfanyl(pyridin-3-yl)diazene has been found to have a number of biochemical and physiological effects. In addition to its anticancer activity, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Tert-butylsulfanyl(pyridin-3-yl)diazene is its ease of synthesis. It can be synthesized using a simple one-pot reaction and yields a high yield of product. Another advantage is its broad range of potential applications in various fields of scientific research. However, one limitation of Tert-butylsulfanyl(pyridin-3-yl)diazene is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of future directions for research on Tert-butylsulfanyl(pyridin-3-yl)diazene. One area of research is to further elucidate its mechanism of action and how it induces apoptosis in cancer cells. Another area of research is to investigate its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of Tert-butylsulfanyl(pyridin-3-yl)diazene for various applications.
Méthodes De Synthèse
Tert-butylsulfanyl(pyridin-3-yl)diazene can be synthesized using a simple one-pot reaction by reacting 3-pyridylhydrazine with tert-butylsulfanyl chloride in the presence of a base. The reaction yields Tert-butylsulfanyl(pyridin-3-yl)diazene as a yellow solid with a high yield of approximately 80%.
Propriétés
Numéro CAS |
132555-20-5 |
|---|---|
Nom du produit |
Tert-butylsulfanyl(pyridin-3-yl)diazene |
Formule moléculaire |
C9H13N3S |
Poids moléculaire |
195.29 g/mol |
Nom IUPAC |
tert-butylsulfanyl(pyridin-3-yl)diazene |
InChI |
InChI=1S/C9H13N3S/c1-9(2,3)13-12-11-8-5-4-6-10-7-8/h4-7H,1-3H3 |
Clé InChI |
JADHDNMYNBIKGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SN=NC1=CN=CC=C1 |
SMILES canonique |
CC(C)(C)SN=NC1=CN=CC=C1 |
Synonymes |
Pyridine, 3-[[(1,1-dimethylethyl)thio]azo]-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



